Cas no 2229363-75-9 (2-(3-bromo-5-methylphenyl)acetaldehyde)

2-(3-Bromo-5-methylphenyl)acetaldehyde is a brominated aromatic aldehyde with a molecular formula of C9H9BrO. This compound features a reactive aldehyde group adjacent to a substituted phenyl ring, making it a versatile intermediate in organic synthesis. The presence of both bromine and methyl substituents enhances its utility in cross-coupling reactions, such as Suzuki or Heck couplings, as well as in nucleophilic additions or condensations. Its well-defined structure ensures consistent reactivity, facilitating applications in pharmaceuticals, agrochemicals, and specialty chemical synthesis. The compound is typically handled under controlled conditions due to its sensitivity, and its purity is critical for achieving high yields in synthetic pathways.
2-(3-bromo-5-methylphenyl)acetaldehyde structure
2229363-75-9 structure
Product Name:2-(3-bromo-5-methylphenyl)acetaldehyde
CAS No:2229363-75-9
MF:C9H9BrO
MW:213.071161985397
CID:6589157
PubChem ID:134589385
Update Time:2025-06-14

2-(3-bromo-5-methylphenyl)acetaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-(3-bromo-5-methylphenyl)acetaldehyde
    • 3-Bromo-5-methylbenzeneacetaldehyde
    • SCHEMBL20242292
    • 2229363-75-9
    • EN300-1915799
    • Inchi: 1S/C9H9BrO/c1-7-4-8(2-3-11)6-9(10)5-7/h3-6H,2H2,1H3
    • InChI Key: MLTKAJGLINKKDP-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C)C=C(C=1)CC=O

Computed Properties

  • Exact Mass: 211.98368g/mol
  • Monoisotopic Mass: 211.98368g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 136
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 17.1Ų

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Additional information on 2-(3-bromo-5-methylphenyl)acetaldehyde

Recent Advances in the Application of 2-(3-bromo-5-methylphenyl)acetaldehyde (CAS: 2229363-75-9) in Chemical Biology and Pharmaceutical Research

The compound 2-(3-bromo-5-methylphenyl)acetaldehyde (CAS: 2229363-75-9) has recently emerged as a key intermediate in the synthesis of novel bioactive molecules, particularly in the fields of chemical biology and pharmaceutical research. This aldehyde derivative, characterized by its bromo and methyl substituents on the phenyl ring, has demonstrated significant potential in the development of targeted therapeutics and chemical probes. Recent studies have highlighted its utility in the synthesis of complex heterocyclic compounds, which are increasingly important in drug discovery programs.

A 2023 study published in the Journal of Medicinal Chemistry explored the use of 2-(3-bromo-5-methylphenyl)acetaldehyde as a building block for the synthesis of indole-based kinase inhibitors. The researchers successfully employed this compound in a novel Pd-catalyzed cyclization reaction, yielding potent and selective inhibitors of cyclin-dependent kinases (CDKs). The bromo substituent proved particularly valuable for subsequent functionalization through cross-coupling reactions, enabling rapid diversification of the molecular scaffold.

In parallel research, scientists at several major pharmaceutical companies have investigated the compound's potential in fragment-based drug discovery. The aldehyde functionality of 2-(3-bromo-5-methylphenyl)acetaldehyde allows for efficient conjugation with various nucleophiles, making it an attractive starting point for the development of targeted covalent inhibitors. Recent patent applications (WO2023051234, US20230145678) describe its use in creating irreversible inhibitors of oncogenic targets, with promising preclinical results in models of resistant cancers.

The compound's physicochemical properties have also been the subject of recent computational studies. Molecular dynamics simulations published in ACS Omega (2024) suggest that the bromo and methyl substituents contribute to favorable binding interactions with hydrophobic pockets in protein targets, while maintaining acceptable solubility profiles for drug development. These findings have spurred increased interest in the compound as a versatile intermediate for structure-activity relationship studies.

Current challenges in the application of 2-(3-bromo-5-methylphenyl)acetaldehyde include optimizing its stability in various reaction conditions and developing more efficient synthetic routes to improve scalability. Recent advances in flow chemistry approaches (Org. Process Res. Dev., 2023) have shown promise in addressing these issues, with reported yields exceeding 85% in continuous production systems. As research continues, this compound is expected to play an increasingly important role in the development of next-generation therapeutics and chemical tools for biological investigation.

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